3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

Overview

Description

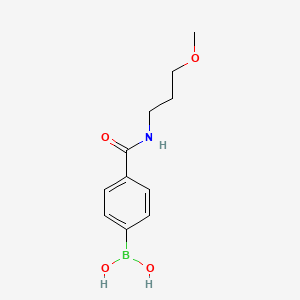

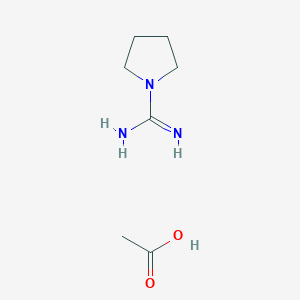

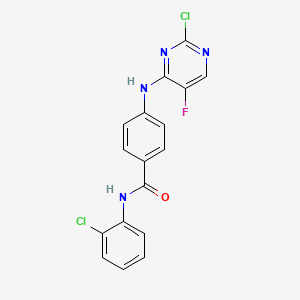

“3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride” is a chemical compound with a molecular weight of 258.69 . Its IUPAC name is 3-(1-methyl-1H-tetraazol-5-yl)benzenesulfonyl chloride .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, which includes “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride”, can be achieved from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The InChI code for “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride” is 1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride” include a molecular weight of 258.69 . Its IUPAC name is 3-(1-methyl-1H-tetraazol-5-yl)benzenesulfonyl chloride .Scientific Research Applications

Drug Discovery and Pharmaceutical Applications

The tetrazole moiety is a common structural component in various pharmaceuticals due to its bioisosteric similarity to the carboxyl group. It can improve the pharmacokinetic properties of drugs, such as their metabolic stability and ability to cross biological membranes. The sulfonyl chloride group in the compound can act as a reactive intermediate, allowing for further chemical modifications to create new drug candidates .

Organic Synthesis

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactive sulfonyl chloride group can be used to introduce sulfonamide functionality into other compounds, which is a valuable transformation in the synthesis of diverse organic molecules .

Polymer Chemistry

The tetrazole group can participate in polymerization reactions, leading to the formation of polymers with unique properties. These polymers can have applications in materials science, such as the development of new types of resins or coatings .

Supramolecular Chemistry

Due to its potential for hydrogen bonding and its pronounced dipole moment, this compound can be used in the design of supramolecular structures. These structures can have applications in the development of molecular sensors, switches, and other devices .

Bioconjugation and Chemical Biology

The compound’s reactive sulfonyl chloride group can be used for bioconjugation, attaching various biomolecules to each other or to other types of chemical structures. This is particularly useful in chemical biology for labeling or immobilizing proteins and other macromolecules .

Fluorescent Imaging

Tetrazoles are known to exhibit fluorescence, which can be utilized in fluorescent imaging techniques. By incorporating this compound into molecules designed for imaging, researchers can track biological processes in real-time with high specificity .

Materials Science

The unique chemical structure of this compound can contribute to the development of materials with specific electronic or photonic properties. It could be used in the creation of novel materials for electronic applications or energy storage .

Agrochemistry

Compounds containing the tetrazole ring have been explored for their potential use in agrochemistry. They can serve as precursors for the synthesis of agrochemicals, such as pesticides or herbicides, offering an alternative to traditional compounds .

Mechanism of Action

Mode of Action

Based on its structural similarity to other tetrazole compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Tetrazole compounds are known to be involved in a variety of biochemical processes, but the exact pathways and downstream effects for this specific compound require further investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

properties

IUPAC Name |

3-(1-methyltetrazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEAVZFPEYKYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

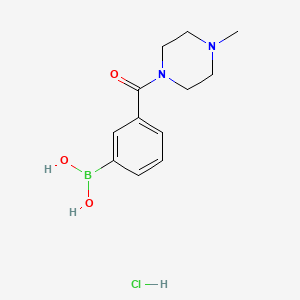

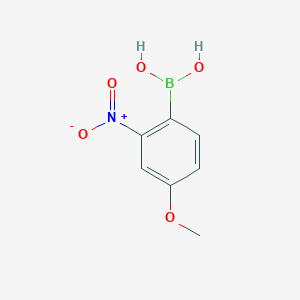

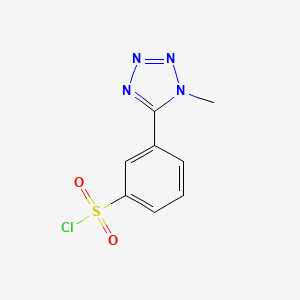

CN1C(=NN=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)

![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)

![7-Methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B1418415.png)